Positional Isomerism and CYP11B2 Inhibition
The position of the 3-chlorobenzyl substituent on the imidazole ring dictates enzyme inhibition potency and selectivity. The close analog 1-(3-chlorobenzyl)-1H-imidazole exhibits measurable CYP11B2 inhibitory activity (IC50 = 0.457 µM) and CYP11B1 inhibitory activity (IC50 = 0.151 µM) [1]. While direct data for 5-(3-chlorobenzyl)-1H-imidazole is not available, the difference in substitution (5- vs 1-position) is expected to alter the binding mode within the enzyme active site based on established structure-activity relationships for imidazole-based CYP inhibitors [2]. This makes 5-(3-chlorobenzyl)-1H-imidazole a distinct chemical probe for studying positional isomerism effects on CYP enzyme selectivity.
| Evidence Dimension | In vitro enzyme inhibition potency (CYP11B2) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | 1-(3-Chlorobenzyl)-1H-imidazole (IC50 = 0.457 µM for CYP11B2) |
| Quantified Difference | Not quantifiable from public data |
| Conditions | CYP11B2 inhibition assay, pH/temp not specified |
Why This Matters
Selecting the correct positional isomer is critical for SAR studies and for achieving desired on-target vs. off-target enzyme inhibition profiles in drug discovery.
- [1] BRENDA Enzyme Database. Ligand 1-(3-chlorobenzyl)-1H-imidazole. IC50 values for CYP11B1 and CYP11B2. View Source
- [2] Roumen, L., et al. (2010). Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). Journal of Medicinal Chemistry, 53(5), 2272–2280. View Source
